N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S2/c1-26-14-8-12(13(22(24)25)9-15(14)27-2)16(23)19-17-20-21-18(29-17)28-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPRFEOWQPLWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base such as sodium hydride.
Formation of the Dimethoxy-Nitrobenzamide Moiety: The final step involves the coupling of the benzylsulfanyl-thiadiazole intermediate with 4,5-dimethoxy-2-nitrobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines to form corresponding thioethers or amines.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, amines, and thioethers.
Scientific Research Applications
Medicinal Chemistry
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of thiadiazole exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria and fungi .
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of thiadiazole derivatives, including those similar to this compound. Results demonstrated that these compounds inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, suggesting their potential use in developing new antibiotics .
Agricultural Applications
Thiadiazole derivatives have also been explored for their fungicidal properties. The compound could serve as a lead structure for developing new agrochemicals aimed at controlling crop diseases caused by fungal pathogens.
Case Study: Fungicidal Efficacy
In agricultural research, a series of thiadiazole-based compounds were tested for their efficacy against Fusarium species that affect crops. The results indicated that certain derivatives exhibited promising fungicidal activity, paving the way for further exploration of this compound in agricultural formulations .
Mechanism of Action
The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to:
Inhibit Enzymes: The compound can inhibit key enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death.
Induce Apoptosis: In cancer cells, the compound can induce apoptosis by activating specific signaling pathways and disrupting mitochondrial function.
Modulate Receptors: The compound can interact with specific receptors on the cell surface, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide can be contextualized by comparing it to related thiadiazole derivatives (Table 1). Key distinctions include substituent variations on the thiadiazole ring, benzamide/acetamide moieties, and associated physicochemical or biological properties.
Table 1: Comparative Analysis of Thiadiazole Derivatives
Key Observations
Nitro and methoxy groups in the target compound introduce strong electron-withdrawing and donating effects, respectively, which could modulate reactivity and interaction with biological targets. In contrast, acetamide derivatives like 5h and 5m prioritize phenoxy groups, which may improve hydrogen-bonding capacity .
Synthetic Efficiency :
- Compounds with benzylthio groups (e.g., 5h, 5m) exhibit higher yields (85–88%) compared to chlorinated analogs like 5j (82%) , suggesting that electron-rich substituents may favor reaction efficiency.
Biological Activity Trends: While direct activity data for the target compound is lacking, structurally similar compounds demonstrate diverse applications. Tetrazole and triazole derivatives (e.g., in ) exhibit plant growth regulation, implying that the thiadiazole core may also serve as a bioactive pharmacophore.
Molecular Weight and Complexity :
- The target compound’s molecular weight is expected to exceed 400 g/mol (based on its formula), making it heavier than simpler analogs like the ethylsulfanyl derivative (279.38 g/mol) . This increased complexity may impact pharmacokinetic properties such as absorption and metabolism.
Biological Activity
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a thiadiazole ring and a nitrobenzamide moiety. Its molecular formula is , with a molecular weight of approximately 384.39 g/mol. The presence of the benzylsulfanyl group contributes to its biological activity by enhancing interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4O5S |
| Molecular Weight | 384.39 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the thiadiazole ring followed by the introduction of the benzylsulfanyl group. Subsequent reactions lead to the functionalization at the nitrobenzamide position.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiadiazole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with cellular processes such as protein synthesis or enzyme activity.
Antitubercular Activity
Thiadiazole derivatives have been explored for their antitubercular activity against Mycobacterium tuberculosis. A study highlighted that certain modifications in the structure enhanced inhibitory potency against this pathogen. The compound's ability to disrupt metabolic pathways in M. tuberculosis is attributed to its interaction with specific enzymes essential for bacterial survival .
Cytotoxicity Studies
In vitro cytotoxicity assessments have demonstrated that while some derivatives show promising antimicrobial effects, they also need to be evaluated for cytotoxicity against human cell lines. For example, compounds structurally related to this compound were tested against MRC-5 fibroblasts and showed varying degrees of cytotoxicity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications such as altering substituents on the benzene ring or changing the position of nitro groups significantly impact biological efficacy. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of polar groups | Increased solubility and activity |
| Positioning of nitro groups | Optimal placement enhances potency |
| Substituent variations | Alters interaction with biological targets |
Case Studies
- Antimycobacterial Activity : A study conducted on various thiadiazole derivatives demonstrated that specific modifications led to enhanced activity against M. tuberculosis, with some compounds achieving submicromolar inhibitory concentrations without significant cytotoxic effects .
- Enzymatic Inhibition : Research has shown that certain analogues effectively inhibit key enzymes involved in bacterial metabolism. This inhibition is critical for developing new treatments for resistant strains of bacteria .
Q & A
Q. What are the key structural features of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide, and how do they influence its reactivity?
The compound features a 1,3,4-thiadiazole core substituted with a benzylsulfanyl group, a nitro group at position 2, and dimethoxybenzamide at position 4. The nitro group is electron-withdrawing, reducing electron density on the thiadiazole ring, while the methoxy groups are electron-donating, potentially enhancing stability. The benzylsulfanyl moiety may contribute to lipophilicity, influencing solubility and bioactivity. Structural characterization via X-ray crystallography (e.g., using SHELX ) and spectroscopic methods (NMR, IR) is critical to confirm these features .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity.
- X-ray crystallography (using programs like SHELXL ) for absolute configuration determination.
- Mass spectrometry (HRMS) to verify molecular weight.
- IR spectroscopy to identify functional groups (e.g., nitro, amide C=O). For example, intermolecular hydrogen bonds (e.g., N–H⋯N) observed in crystal structures stabilize molecular packing .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological considerations:
- Solvent selection : Pyridine or DMF may enhance reactivity in amide bond formation .
- Catalysts : Use coupling agents like EDCI/HOBt for efficient benzamide linkage.
- Purification : Chromatography (silica gel) or recrystallization (e.g., from methanol) to isolate pure product .
- Reaction monitoring : TLC or HPLC to track intermediate formation and minimize side products .
Q. What computational methods are suitable for predicting interactions with biological targets like lipoxygenase (15-LOX)?
- Molecular docking : Tools like AutoDock Vina can model binding affinities to 15-LOX’s active site, leveraging the compound’s nitro and thiadiazole groups as potential inhibitory motifs .
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- MD simulations : Study conformational dynamics of the compound-enzyme complex over time .
Q. How to resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?
- Assay standardization : Ensure consistent cell lines (e.g., MCF-7 for anticancer studies) and enzyme sources (e.g., recombinant 15-LOX) .
- Control experiments : Include reference inhibitors (e.g., zileuton for 15-LOX) to validate assay conditions .
- Statistical analysis : Use ANOVA to identify outliers and confirm reproducibility .
Q. How to design experiments to evaluate anticancer potential?
- In vitro : Perform MTT assays on cancer cell lines (e.g., HeLa, A549) to assess cytotoxicity. Compare results with normal cells (e.g., HEK293) for selectivity .
- Mechanistic studies : Measure apoptosis markers (e.g., caspase-3 activation) or cell cycle arrest (flow cytometry) .
- In vivo : Use xenograft models to evaluate tumor growth inhibition, with pharmacokinetic profiling to monitor bioavailability .
Q. What strategies address crystal structure challenges like twinning or disorder?
- Data refinement : Use SHELXL’s TWIN/BASF commands to model twinned datasets .
- Disorder handling : Apply PART/SUMP constraints to refine overlapping atomic positions .
- Validation tools : Check R-factor convergence and residual density maps (e.g., via WinGX ).
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
